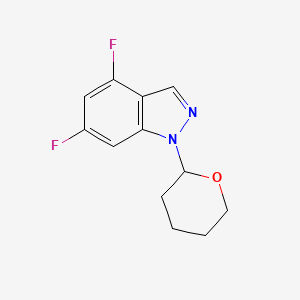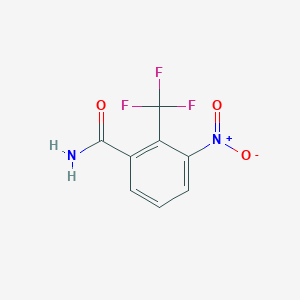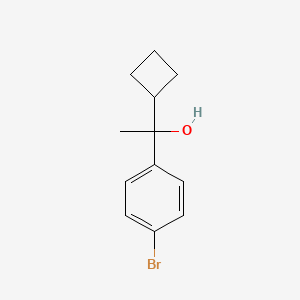
1-(4-Bromophenyl)-1-cyclobutylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-1-cyclobutylethanol is an organic compound characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1-cyclobutylethanol typically involves the reaction of 4-bromobenzyl bromide with cyclobutanone in the presence of a base, followed by reduction. The reaction conditions often include:
Reagents: 4-bromobenzyl bromide, cyclobutanone, a base (such as sodium hydride or potassium tert-butoxide), and a reducing agent (such as lithium aluminum hydride).
Solvents: Common solvents include tetrahydrofuran (THF) or diethyl ether.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)-1-cyclobutylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in diethyl ether or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 1-(4-bromophenyl)-1-cyclobutyl ketone.
Reduction: Formation of 1-(4-bromophenyl)-1-cyclobutylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Bromophenyl)-1-cyclobutylethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-1-cyclobutylethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the cyclobutyl ring provides structural rigidity, enhancing the compound’s stability and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(4-Bromophenyl)-1-cyclopropylethanol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
1-(4-Bromophenyl)-1-cyclohexylethanol: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
1-(4-Bromophenyl)-1-phenylethanol: Similar structure but with a phenyl ring instead of a cyclobutyl ring.
Uniqueness: 1-(4-Bromophenyl)-1-cyclobutylethanol is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C12H15BrO |
|---|---|
分子量 |
255.15 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-1-cyclobutylethanol |
InChI |
InChI=1S/C12H15BrO/c1-12(14,9-3-2-4-9)10-5-7-11(13)8-6-10/h5-9,14H,2-4H2,1H3 |
InChI 键 |
QMXISMXDEWIKHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCC1)(C2=CC=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



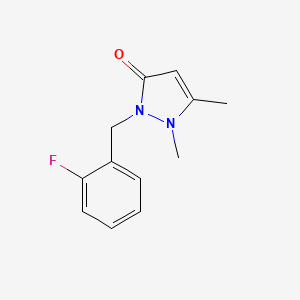
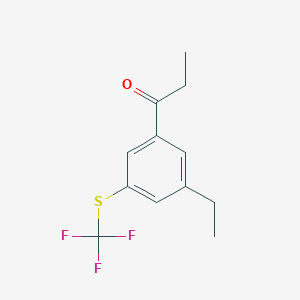
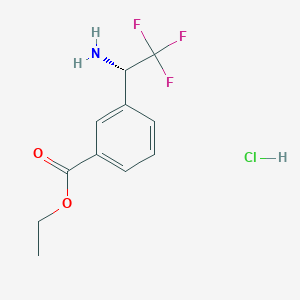
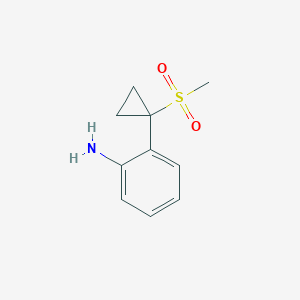

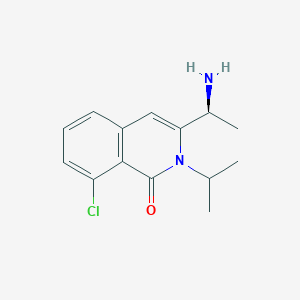

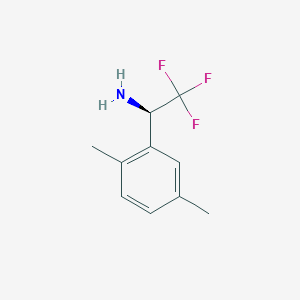

![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
